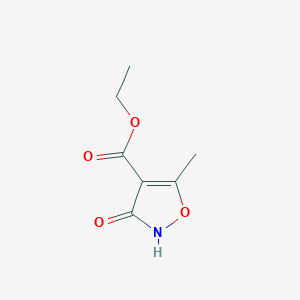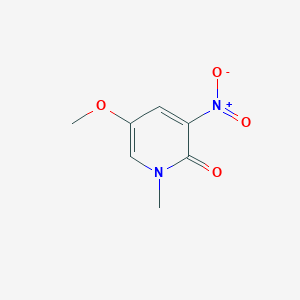
5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with its unique functional groups, offers potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and methoxylation. A common synthetic route might include:
Nitration: Starting with 2-pyridone, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The nitrated product can then be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: Finally, the methylated product can be methoxylated using sodium methoxide in methanol.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 5-Methoxy-1-methyl-3-pyridone-2(1H)-one.
Reduction: 5-Methoxy-1-methyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could be involved in redox reactions, while the methoxy and methyl groups might affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropyridine: Lacks the methoxy and methyl groups, affecting its solubility and reactivity.
2-Methoxy-3-nitropyridine: Similar but with different substitution patterns, leading to different chemical properties.
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(13-2)3-6(7(8)10)9(11)12/h3-4H,1-2H3 |
Clé InChI |
TVIPIHHBCUQCQN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C(C1=O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



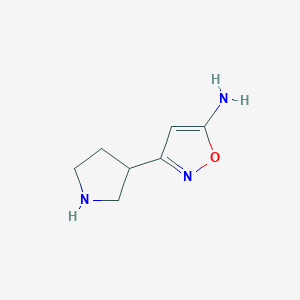

![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)
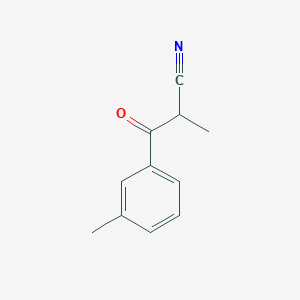
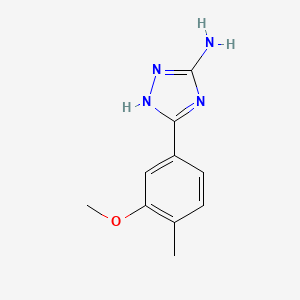

![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)

